![molecular formula C9H16N2O3 B13881757 Methyl 1-[(methylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13881757.png)
Methyl 1-[(methylamino)carbonyl]piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(methylcarbamoyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a methylcarbamoyl group at the nitrogen atom and a methyl ester group at the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(methylcarbamoyl)piperidine-4-carboxylate typically involves the reaction of piperidine-4-carboxylic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Piperidine-4-carboxylic acid and methyl isocyanate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: Piperidine-4-carboxylic acid is dissolved in the solvent, and methyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of methyl 1-(methylcarbamoyl)piperidine-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(methylcarbamoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 1-(methylcarbamoyl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 1-(methylcarbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The piperidine ring structure allows for binding to receptor sites, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl piperidine-4-carboxylate: Lacks the methylcarbamoyl group, making it less versatile in certain synthetic applications.
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate: Contains a tert-butyl group, which can influence its reactivity and solubility.
Methyl 4-amino-1-Boc-piperidine-4-carboxylate: Contains an amino group and a Boc protecting group, making it useful in peptide synthesis.
Uniqueness
Methyl 1-(methylcarbamoyl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the methylcarbamoyl and ester groups allows for diverse chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C9H16N2O3 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
methyl 1-(methylcarbamoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-10-9(13)11-5-3-7(4-6-11)8(12)14-2/h7H,3-6H2,1-2H3,(H,10,13) |
Clé InChI |
ZKKIUAMUPSNAOV-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N1CCC(CC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


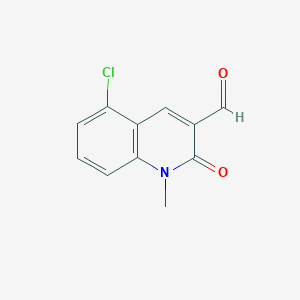


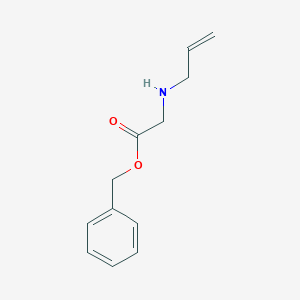
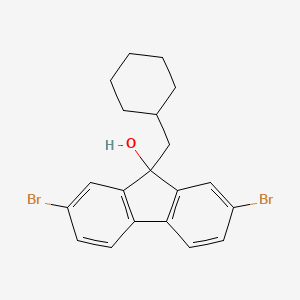
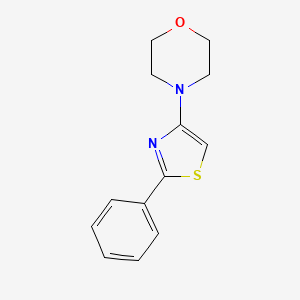


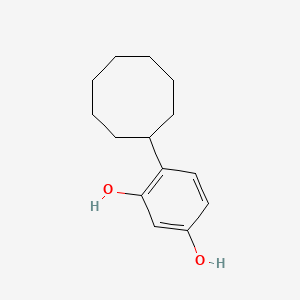
![{1-[(Benzyloxy)methyl]-4-iodo-1H-imidazol-5-yl}acetaldehyde](/img/structure/B13881726.png)
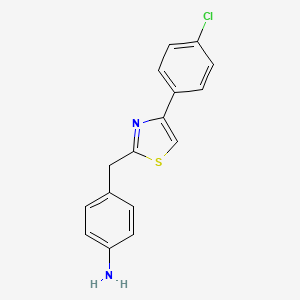
![3-Iodo-6-methylpyrrolo[2,3-c]pyridine](/img/structure/B13881738.png)
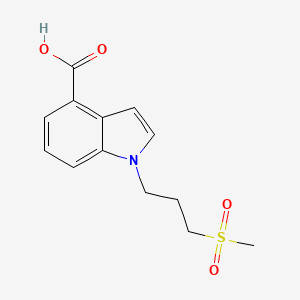
![2-[(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]ethanol](/img/structure/B13881745.png)
